molecular formula C23H29N5O3S2 B11316992 N-[(5-{[2-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide

N-[(5-{[2-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide

Cat. No.: B11316992
M. Wt: 487.6 g/mol
InChI Key: ZAWDZGTVQKJMTG-UHFFFAOYSA-N
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Description

N-[(5-{[2-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide is a complex organic compound that features a variety of functional groups, including a pyrrole ring, a triazole ring, and a sulfonamide group

Preparation Methods

The synthesis of N-[(5-{[2-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the pyrrole and triazole intermediates, followed by their coupling and subsequent functionalization to introduce the sulfonamide group.

    Synthesis of Pyrrole Intermediate: The pyrrole ring can be synthesized through the reaction of 2,5-dimethylpyrrole with cyclopropyl ketone under acidic conditions.

    Synthesis of Triazole Intermediate: The triazole ring is formed by the cyclization of an appropriate hydrazine derivative with an ethyl ester under basic conditions.

    Coupling Reaction: The pyrrole and triazole intermediates are coupled using a thiol reagent to form the sulfanyl linkage.

    Introduction of Sulfonamide Group: The final step involves the reaction of the coupled intermediate with methanesulfonyl chloride in the presence of a base to introduce the sulfonamide group.

Chemical Reactions Analysis

N-[(5-{[2-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium azide or alkyl halides.

Scientific Research Applications

N-[(5-{[2-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.

    Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions, particularly in the context of drug discovery.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[(5-{[2-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the pyrrole and triazole rings contribute to hydrophobic interactions and π-π stacking. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

N-[(5-{[2-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide can be compared with other compounds that contain similar functional groups:

    N-phenylmethanesulfonamide: This simpler compound lacks the pyrrole and triazole rings, making it less versatile in terms of biological activity.

    Triazole-based Compounds: Compounds like fluconazole and itraconazole, which also contain triazole rings, are well-known antifungal agents. The presence of additional functional groups in N-[(5-{[2-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide may enhance its activity and specificity.

    Pyrrole-based Compounds: Compounds such as pyrrole-2-carboxylic acid derivatives are known for their anti-inflammatory properties. The combination of pyrrole and triazole rings in the target compound may provide synergistic effects.

Properties

Molecular Formula

C23H29N5O3S2

Molecular Weight

487.6 g/mol

IUPAC Name

N-[[5-[2-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]methyl]-N-phenylmethanesulfonamide

InChI

InChI=1S/C23H29N5O3S2/c1-5-26-22(14-27(33(4,30)31)18-9-7-6-8-10-18)24-25-23(26)32-15-21(29)20-13-16(2)28(17(20)3)19-11-12-19/h6-10,13,19H,5,11-12,14-15H2,1-4H3

InChI Key

ZAWDZGTVQKJMTG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)C2=C(N(C(=C2)C)C3CC3)C)CN(C4=CC=CC=C4)S(=O)(=O)C

Origin of Product

United States

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